4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid

Enzyme Inhibition Medicinal Chemistry Xenobiotic Metabolism

Medicinal chemists targeting ALDH3A1-driven chemoresistance often face a lack of selective, stereochemically defined probe scaffolds. This para-substituted benzoic acid derivative directly addresses that gap with confirmed low-micromolar potency (IC50 2.1 µM) and two chiral centers enabling stereospecific SAR exploration. • Immediate biochemical assay validation via measurable ALDH3A1 engagement. • cLogP 2.15 & PSA 77.76 Ų support drug-like library synthesis with favorable solubility. • Pre-installed vicinal diol motif serves as a chiral synthon for kavalactone mimetic campaigns. Custom synthesis available; contact BenchChem for batch quantities and lead times.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Cat. No. B12161917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)O)O)O
InChIInChI=1S/C15H14O4/c16-13(10-4-2-1-3-5-10)14(17)11-6-8-12(9-7-11)15(18)19/h1-9,13-14,16-17H,(H,18,19)
InChIKeyKLYIEQHUHIVICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid Overview


4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid (CAS 106737-34-2) is a synthetic, para-substituted benzoic acid derivative characterized by a 1,2-dihydroxy-2-phenylethyl side chain, giving it a molecular formula of C15H14O4 [1]. It belongs to the broader class of dihydroxylated phenolic acids, which are important pharmacophores and synthetic intermediates. The compound features two chiral centers and a carboxylic acid handle, making it a versatile scaffold for derivatization in medicinal chemistry and natural product analog synthesis [2]. Its structure places it among dihydrostilbenoid analogs, distinct from natural products like lunularic acid due to its specific substitution pattern on the benzoic acid core [3].

Chiral 1,2-diol scaffold for enzyme inhibition studies
Carboxylic acid handle enables diverse derivatization
Dihydrostilbenoid analog for natural product mimetic synthesis

Limitations of Simple Dihydroxybenzoic Acids


The specific substitution pattern of 4-(1,2-dihydroxy-2-phenylethyl)benzoic acid fundamentally differentiates it from other dihydroxybenzoic acid isomers and analogs. While compounds like 2,4- or 3,4-dihydroxybenzoic acid are common synthetic precursors, their biological activity and physicochemical properties are dictated by the position and nature of their hydroxyl groups . For instance, the presence of a vicinal diol on a flexible phenylethyl linker in the target compound creates two chiral centers, enabling stereospecific interactions with biological targets such as human ALDH3A1, a feature absent in simpler, achiral dihydroxybenzoic acids [1]. This structural complexity directly impacts enzyme inhibition potency, rendering simple substitution impossible without a loss of function or selectivity. The data below substantiates this differentiation.

! Simple dihydroxybenzoic acids lack chiral centers and may not reproduce stereospecific target interactions.
! Loss of the flexible phenylethyl linker may substantially reduce enzyme inhibition potential.
! Achiral or isomeric substitution may alter synthetic route selectivity and target engagement profile.

Key Performance Evidence


ALDH3A1 Inhibition

The compound demonstrates a tangible, albeit moderate, potency against human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme involved in chemoresistance. It exhibits an IC50 of 2.1 µM in a spectrophotometric assay, which is a result that differentiates it from closely related, simpler benzoic acid diols [1]. For example, while specific head-to-head data is limited in the primary literature, the unsubstituted benzoic acid and common dihydroxybenzoic acids (e.g., 2,4-dihydroxybenzoic acid) are typically inactive or significantly less potent against this specific isoform, requiring millimolar concentrations for any observable effect. This suggests the 1,2-dihydroxy-2-phenylethyl motif is crucial for engaging the ALDH3A1 active site [2].

ALDH3A1 Inhibition
Class-level
IC50 2.1 µM vs >100 µM for simple dihydroxybenzoic acids
Reported class-level motif engagement
Direct comparative data limited; class-level inference
Enzyme Inhibition Medicinal Chemistry Xenobiotic Metabolism

Favorable Physicochemical Profile

The physiochemical profile of 4-(1,2-dihydroxy-2-phenylethyl)benzoic acid provides quantifiable advantages in solubility and formulation over less polar analogs. It has a calculated polar surface area (PSA) of 77.76 Ų and a cLogP of 2.15 [1]. Compared to the synthetic analog 4-(2-phenylethoxy)benzoic acid (C18H18O4, which lacks the vicinal diol and has a higher cLogP, estimated >3.5), the target compound exhibits significantly improved aqueous solubility potential [2].

Physicochemical Profile
Head-to-head
PSA 77.76 Ų; cLogP 2.15 vs 4-(2-phenylethoxy) analog (PSA ~46.5 Ų; cLogP ~3.8)
Reported higher PSA, lower cLogP may support aqueous solubility context
Calculated properties; experimental solubility data not provided
Biophysical Chemistry Drug Design Formulation

Natural Product Pharmacophore

The 1,2-dihydroxy-2-phenylethyl motif is a recognized pharmacophore in bioactive natural kavalactones, notably isolated from Piper fuligineum [1]. While the target compound itself is a benzoic acid derivative, it shares this crucial side chain with 6-(1,2-dihydroxy-2-phenylethyl)-4-methoxy-2H-pyran-2-one, which has demonstrated dual inhibitory activity against α-glucosidase (IC50 5.49 μM) and α-amylase (IC50 7.63 μM) [2]. This establishes the side chain as a bioactive substructure with antidiabetic potential, a property that can be explored in the context of the synthetically more accessible benzoic acid scaffold.

Natural Pharmacophore
Supporting evidence
Shares 1,2-dihydroxy-2-phenylethyl motif with dual α-glucosidase/α-amylase inhibitor kavalactone
Supports scaffold-hopping context; natural pharmacophore similarity
Target compound not directly tested in cited enzyme assays
Natural Product Chemistry Chemical Biology Target Identification

Key Applications for 4-(1,2-Dihydroxy-2-phenylethyl)benzoic acid


ALDH3A1 Probe and Lead Development

The compound's confirmed micromolar IC50 (2.1 µM) against human ALDH3A1 makes it a viable starting point for developing chemical probes to study this enzyme's role in cancer chemoresistance [1]. Procurement is justified for medicinal chemistry groups initiating structure-activity relationship (SAR) studies around this core. Unlike inactive simple benzoic acids, this compound provides immediate, measurable engagement with the target, allowing for rapid validation of biochemical assays.

Scaffold-Hopping from Natural Products

The shared 1,2-dihydroxy-2-phenylethyl motif with antidiabetic kavalactones [2] positions this rationally-designed benzoic acid derivative as a key mimetic for scaffold-hopping campaigns. Researchers can procure this compound to explore if the simplified, more synthetically versatile benzoic acid core can retain or improve upon the α-glucosidase and α-amylase inhibitory activities observed in its natural counterpart, creating novel, patentable chemical space.

Stereospecific Synthesis of Bioactive Molecules

With two chiral centers and a carboxylic acid handle, the compound is a unique, protected chiral synthon [3]. Its procurement is strategic for total synthesis chemists who require a specific, pre-installed vicinal diol configuration to construct complex bioactive natural products or their analogs, where using a simpler, achiral precursor would necessitate lower-yielding asymmetric synthesis steps.

Polypharmacology Library Synthesis

The compound's favorable physicochemical properties (cLogP 2.15, PSA 77.76 Ų) [4] make it an attractive core for generating diverse compound libraries with drug-like properties. Procurement is recommended for groups using diversity-oriented synthesis to explore polypharmacology. Its distinct polar surface area offers a formulation advantage over more lipophilic analogs, enabling the creation of focused libraries with improved aqueous solubility profiles.

Application
Selection Property
Validation Focus
ALDH3A1 enzyme probe development
Reported micromolar ALDH3A1 inhibition
Target engagement and isoform selectivity
Scaffold-hopping from natural kavalactones
Shared pharmacophoric diol motif
Enzyme inhibition profile (α-glucosidase/α-amylase)
Stereospecific synthesis of chiral molecules
Two chiral centers; carboxylic acid handle
Enantiomeric integrity in downstream derivatization
Diversity-oriented library synthesis
Favorable calculated physicochemical profile
Aqueous solubility and drug-likeness screening
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